molecular formula C21H14ClF3N6O3 B2793617 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170392-89-8

5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2793617
CAS No.: 1170392-89-8
M. Wt: 490.83
InChI Key: GRMWWGJHEYYPEX-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N6O3/c1-10-5-6-13(8-14(10)22)31-19(32)16-17(20(31)33)30(29-27-16)9-15-26-18(28-34-15)11-3-2-4-12(7-11)21(23,24)25/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMWWGJHEYYPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the trifluoromethyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Introduction to 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

The compound This compound is a complex heterocyclic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and material science. This article explores its applications in detail.

Chemical Properties and Structure

The molecular formula of this compound is C24H19ClF3N5O2C_{24}H_{19}ClF_3N_5O_2, with a molecular weight of approximately 460.8 g/mol. The structure includes multiple functional groups that contribute to its biological activity and chemical reactivity. The presence of the oxadiazole and pyrrolo[3,4-d]triazole moieties suggests potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole rings. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:

  • Synthesis of Oxadiazole Derivatives : Research indicates that oxadiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis and other pathogens . The incorporation of trifluoromethyl groups enhances their lipophilicity and biological activity.

Anti-Cancer Potential

Compounds similar to the target molecule have been investigated for their anti-cancer properties.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways . Studies have demonstrated that triazole derivatives can inhibit tumor growth in vitro and in vivo.

Anti-Diabetic Properties

Some derivatives have shown promise as anti-diabetic agents by modulating glucose metabolism and enhancing insulin sensitivity .

  • Biological Assessment : In silico studies suggest that these compounds can interact with key enzymes involved in glucose metabolism.

Development of Fluorescent Materials

The unique structural features of this compound make it suitable for applications in fluorescent materials.

  • Thermal Stability : The stability of oxadiazoles under thermal conditions allows their incorporation into polymers for UV protection and as scintillators .

Dyes and Pigments

The compound's ability to absorb UV light positions it as a potential candidate for dyes used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against a range of microbial strains. The derivatives were synthesized using a simple click reaction method which yielded high purity compounds with significant antimicrobial activity .

Case Study 2: Anti-Cancer Activity

In a recent investigation into the anti-cancer properties of triazole-containing compounds, one derivative exhibited IC50 values lower than traditional chemotherapeutics against breast cancer cells. This study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with cancer targets .

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-methylphenyl)-1-((3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
  • 5-(3-chloro-4-methylphenyl)-1-((3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Uniqueness

The uniqueness of 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 5-(3-chloro-4-methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and mechanisms of action.

Chemical Structure

The molecular formula for this compound is C21H17ClF3N5O2C_{21}H_{17}ClF_3N_5O_2 with a molecular weight of 441.84 g/mol. The structure features multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities including anticancer properties and potential anti-inflammatory effects. The following sections will detail specific findings from recent studies.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to the one :

  • Mechanism of Action : The compound's structure suggests it may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives containing oxadiazole moieties have shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating effective growth inhibition at low concentrations .
  • Case Studies :
    • A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. Compounds similar to the target compound showed IC50 values ranging from 0.24 μM to 2.36 μM against different targets .
    • Another research highlighted that certain triazole-based compounds exhibited apoptosis-inducing properties in cancer cells .

Inhibition of Enzymes

The compound may also act as an inhibitor of specific enzymes involved in inflammatory responses:

  • Phospholipase A2 Inhibition : Research indicates that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), a target for anti-inflammatory drugs . This inhibition could reduce inflammatory mediators and provide therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

Compound FeatureActivity Implication
Chloro Group Enhances binding affinity to target proteins
Trifluoromethyl Group Increases lipophilicity and bioavailability
Oxadiazole Moiety Associated with anticancer activity through apoptosis induction

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